![molecular formula C13H16N2O2S B7539570 (3S)-1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]piperidin-3-ol](/img/structure/B7539570.png)
(3S)-1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]piperidin-3-ol
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Overview
Description
(3S)-1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]piperidin-3-ol, also known as FTM or Fentanyl Thiazole Analog, is a synthetic opioid that has been developed as an alternative to traditional opioids for pain management. This molecule has been the subject of scientific research for its potential therapeutic benefits and unique properties.
Mechanism of Action
(3S)-1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]piperidin-3-ol acts on the mu-opioid receptor in the brain and spinal cord, which results in the inhibition of pain signals. It also activates the reward pathway in the brain, which can lead to addiction and dependence.
Biochemical and Physiological Effects
(3S)-1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]piperidin-3-ol has been shown to produce analgesia, sedation, and respiratory depression in animal models. It also has a longer duration of action and higher potency than traditional opioids, which can lead to a higher risk of overdose and respiratory depression.
Advantages and Limitations for Lab Experiments
(3S)-1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]piperidin-3-ol has several advantages for use in lab experiments, including its high potency and longer duration of action. However, it also has limitations, such as its potential for addiction and dependence and its higher risk of overdose and respiratory depression.
Future Directions
There are several future directions for research on (3S)-1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]piperidin-3-ol, including:
1. Investigating its potential use in pain management and anesthesia in humans.
2. Developing new analogs of (3S)-1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]piperidin-3-ol with improved therapeutic benefits and reduced risk of addiction and dependence.
3. Studying the pharmacokinetics and pharmacodynamics of (3S)-1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]piperidin-3-ol in humans to better understand its effects and potential side effects.
4. Investigating the potential use of (3S)-1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]piperidin-3-ol in the treatment of addiction to traditional opioids.
5. Exploring the potential use of (3S)-1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]piperidin-3-ol in the treatment of other conditions, such as depression and anxiety.
In conclusion, (3S)-1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]piperidin-3-ol is a synthetic opioid that has been the subject of scientific research for its potential therapeutic benefits and unique properties. While it has several advantages for use in lab experiments, such as its high potency and longer duration of action, it also has limitations, such as its potential for addiction and dependence and its higher risk of overdose and respiratory depression. Ongoing research on (3S)-1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]piperidin-3-ol and its analogs will help to further our understanding of this molecule and its potential use in medicine.
Synthesis Methods
The synthesis method for (3S)-1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]piperidin-3-ol involves a multi-step process that begins with the reaction of furan-2-carboxylic acid with thioamide to form 2-(furan-2-yl)-1,3-thiazole-4-carboxylic acid. This is followed by the reaction of the thiazole acid with piperidine and formaldehyde to form the final product, (3S)-1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]piperidin-3-ol.
Scientific Research Applications
(3S)-1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]piperidin-3-ol has been studied for its potential use in pain management, as it has been shown to have a higher potency and longer duration of action than traditional opioids such as morphine. It has also been investigated for its potential use in anesthesia and as a treatment for addiction to traditional opioids.
properties
IUPAC Name |
(3S)-1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c16-11-3-1-5-15(8-11)7-10-9-18-13(14-10)12-4-2-6-17-12/h2,4,6,9,11,16H,1,3,5,7-8H2/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQUGICSBBEKQD-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CSC(=N2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)CC2=CSC(=N2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]piperidin-3-ol |
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